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Core Science & Biosynthesis

Foundational

Introduction: The Imperative for Rigorous Structural Verification

An In-Depth Technical Guide to the Structural Analysis of 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine represents a class of compounds with significant potential in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analysis of 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine

4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine represents a class of compounds with significant potential in medicinal chemistry. The trifluoromethoxy group is often employed to enhance metabolic stability and improve pharmacokinetic properties, while the aminotetrahydropyran scaffold is a versatile building block in the synthesis of pharmaceuticals.[1][2] Given that subtle changes in stereochemistry or connectivity can drastically alter biological activity, a definitive and exhaustive structural analysis is not merely a formality but a critical prerequisite for advancing a candidate molecule through the development pipeline.[3]

This guide outlines a synergistic approach, leveraging multiple orthogonal techniques to build a complete and validated structural dossier for the title compound.

Section 1: Foundational Analysis - Mass Spectrometry for Identity and Purity

The initial step in any structural analysis is to confirm the molecular identity and assess the purity of the synthesized compound. Mass spectrometry (MS) is the premier technique for this purpose, offering unparalleled sensitivity and accuracy in determining molecular weights.[4][5][6]

Rationale for Technique Selection

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is selected for its ability to separate the analyte from potential impurities and provide a highly accurate mass measurement. This accuracy is sufficient to confirm the elemental composition, which is a foundational piece of evidence in structural elucidation.[7] Tandem MS (MS/MS) experiments are then used to generate fragmentation patterns, which serve as a molecular fingerprint and provide initial clues about the molecule's substructures.[4][5]

Experimental Protocol: LC-HRMS
  • Sample Preparation: Dissolve 1 mg of 4-[3-(trifluoromethoxy)phenyl]oxan-4-amine in 1 mL of a 50:50 acetonitrile/water mixture. Serially dilute to a final concentration of 10 µg/mL.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The primary amine is expected to readily accept a proton.

    • Analyzer: Orbitrap or Time-of-Flight (TOF) for high-resolution analysis.[5]

    • Scan Range: m/z 100-800.

    • Data Acquisition: Acquire full scan data to determine the protonated molecular ion [M+H]⁺. Subsequently, perform data-dependent MS/MS on the most intense ion to obtain fragmentation spectra.

Expected Data and Interpretation

The primary goal is to match the experimentally observed accurate mass of the [M+H]⁺ ion with the theoretically calculated mass. Fragmentation analysis would be expected to show losses corresponding to the oxane ring and cleavage at the C-N bond, providing confirmatory evidence of the core structure.

ParameterExpected ValuePurpose
Molecular Formula C₁₂H₁₄F₃NO₂
Exact Mass 261.0977
[M+H]⁺ (Calculated) 262.1050Identity Confirmation
[M+H]⁺ (Observed) 262.105xHigh-resolution measurement to confirm elemental composition
Key Fragments Cleavage of C-C bond between rings, loss of NH₃Structural Fingerprinting

Section 2: Solution-State Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule in solution.[8][9] A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

Rationale for Experimental Suite
  • ¹H NMR: Reveals the number of distinct proton environments and their neighboring protons through spin-spin splitting.[10]

  • ¹³C NMR: Determines the number of unique carbon environments. DEPT-135 is used to differentiate between CH, CH₂, and CH₃ groups.[11]

  • ¹⁹F NMR: The trifluoromethoxy group provides a simple yet powerful diagnostic signal—a singlet—whose chemical shift is highly informative.

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by 2-3 bonds. This is critical for connecting the isolated spin systems, such as linking the phenyl ring protons to the quaternary carbon of the oxane ring.[12]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, helping to define the molecule's 3D conformation and stereochemistry.[8]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 500 MHz or higher field NMR spectrometer, preferably equipped with a cryoprobe for enhanced sensitivity.[12]

  • 1D Experiments: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra.

  • 2D Experiments: Acquire gCOSY, gHSQC, gHMBC, and NOESY spectra using standard pulse programs. Ensure sufficient resolution in both dimensions to resolve all correlations.

Data Interpretation Workflow

The process of assignment is systematic. First, identify distinct spin systems in the COSY spectrum (e.g., the aromatic protons and the protons on the oxane ring). Next, use the HSQC to assign the carbons directly attached to these protons. Finally, use the long-range HMBC correlations to piece the puzzle together, definitively connecting the phenyl ring to the oxane ring via the quaternary carbon (C4). The presence of the trifluoromethoxy group will be confirmed by a strong singlet in the ¹⁹F NMR and correlations from the aromatic protons to the carbon attached to the -OCF₃ group in the HMBC spectrum.

Section 3: Definitive 3D Structure by Single-Crystal X-Ray Diffraction

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state.[13][14] It is the gold standard for resolving molecular geometry, conformation, and intermolecular interactions with high precision.[3][15]

Causality: Why Crystallography is Essential

For a molecule with a stereocenter or complex conformational possibilities, crystallography provides the definitive answer. It can confirm the relative stereochemistry and reveal the preferred solid-state conformation, which is invaluable for computational modeling and understanding potential crystal packing effects in a pharmaceutical setting.[16]

Experimental Workflow: From Powder to Structure

The primary challenge in X-ray crystallography is often growing a high-quality single crystal, which can be a rate-limiting step.[3]

Caption: Workflow for Single-Crystal X-Ray Diffraction Analysis.

Key Structural Insights from Crystallography

The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles. It would definitively show the conformation of the oxane ring (e.g., chair, boat) and the rotational orientation of the phenyl group relative to the rest of the molecule. Furthermore, analysis of the crystal packing can reveal intermolecular interactions like hydrogen bonds involving the amine group, which are critical for understanding the solid-state properties of a drug substance.

Section 4: Computational Chemistry for a Dynamic Perspective

Experimental techniques provide snapshots of a molecule's structure. Computational chemistry complements this by simulating molecular behavior, predicting properties, and exploring conformational landscapes that might not be observed in a single crystal or NMR experiment.[17][18][19]

Rationale for a Hybrid Approach

By using computational models, we can rationalize the experimental findings and gain deeper insight.[20] For example, Density Functional Theory (DFT) calculations can predict NMR chemical shifts, which can then be compared to the experimental values to validate the structural assignment. Molecular dynamics (MD) simulations can explore the conformational flexibility of the molecule over time.[20][21]

Caption: Synergy Between Experimental and Computational Methods.

Recommended Computational Protocols
  • Geometry Optimization: Start with the X-ray crystal structure (if available) or a reasonably built initial structure. Perform a full geometry optimization using DFT with a suitable basis set (e.g., B3LYP/6-31G*). This yields the lowest energy conformation in a vacuum.

  • NMR Chemical Shift Prediction: Using the optimized geometry, perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation. The predicted ¹H and ¹³C chemical shifts can be scaled and plotted against the experimental data. A high correlation coefficient (R² > 0.99) provides strong confidence in the assignment.

  • Conformational Analysis: Perform a systematic rotational scan around the key single bonds (e.g., the bond connecting the phenyl ring to the oxane ring) to map the potential energy surface and identify low-energy conformers.

Conclusion: A Unified Dossier for Unambiguous Structure

The structural elucidation of a novel compound like 4-[3-(trifluoromethoxy)phenyl]oxan-4-amine requires a multi-pronged, evidence-based approach. By integrating the foundational identity confirmation from mass spectrometry, the detailed connectivity from NMR, the definitive 3D structure from X-ray crystallography, and the dynamic insights from computational chemistry, we create a self-validating and comprehensive structural dossier. This level of rigor ensures that subsequent stages of drug development—from understanding structure-activity relationships to formulation—are built on a foundation of absolute structural certainty.

References

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (2024, February 6). Pharma Focus America. Available from: [Link]

  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. (2024, March 18). Longdom Publishing. Available from: [Link]

  • How Does the Pharmaceutical Industry Use Mass Spectrometry?. (2023, August 16). OMNI Lab Solutions. Available from: [Link]

  • COMPUTATIONAL CHEMISTRY: MODELING AND SIMULATION OF MOLECULAR SYSTEMS. IJRAR.org. Available from: [Link]

  • Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. SciSpace. Available from: [Link]

  • Mass Spectrometry in Pharmaceutical Analysis | GC-MS & ICP-MS Services. (2025, May 23). Pharmaffiliates. Available from: [Link]

  • Computational chemistry applications. (2022, November 15). Schrödinger. Available from: [Link]

  • How are chemical structures analyzed in drug discovery?. (2025, March 20). Patsnap Synapse. Available from: [Link]

  • What is Computational Chemistry?. Michigan Technological University. Available from: [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. Available from: [Link]

  • Structure Elucidation and NMR. Hypha Discovery. Available from: [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3). Available from: [Link]

  • NMR spectroscopy. (2022, May 31). BYJU'S. Available from: [Link]

  • An overview of computational methods for molecular modeling. Gloria Bazargan, Ph.D.. Available from: [Link]

  • Structural elucidation by NMR(1HNMR). Slideshare. Available from: [Link]

  • X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available from: [Link]

  • The Role of Computational Chemistry in Accelerating Drug Discovery. (2025, March 28). SteerOn Research. Available from: [Link]

  • X-Ray Crystallography Structure, Applications & Examples. Study.com. Available from: [Link]

  • MicroED Explained: A Powerful Tool for Small Molecule Structure Determination. (2020, May 12). YouTube. Available from: [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. Available from: [Link]

  • X-ray crystallography. Wikipedia. Available from: [Link]

  • X-ray Crystallography. (2019, December 31). Chemistry LibreTexts. Available from: [Link]

  • Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. (2020, December 15). PubMed. Available from: [Link]

  • Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation | Request PDF. ResearchGate. Available from: [Link]

  • Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino] - ThaiScience. Available from: [Link]

  • 4-(3-FLUORO-4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-AMINE. MySkinRecipes. Available from: [Link]

  • WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. Google Patents.
  • (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine. PubChem - NIH. Available from: [Link]

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. Available from: [Link]

  • Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine. PMC. Available from: [Link]

  • Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. (2025, June 11). PMC. Available from: [Link]

  • 3-FLUOROTETRAHYDRO-2H-PYRAN-4-YL)AMINO. Googleapis.com. Available from: [Link]

Sources

Exploratory

Technical Guide: CAS 1380300-52-6 (4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine HCl)

The following technical guide details the properties, synthesis, and applications of CAS 1380300-52-6 , chemically known as 4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine hydrochloride . This compound serves as...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of CAS 1380300-52-6 , chemically known as 4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine hydrochloride . This compound serves as a critical pharmacophore building block in modern medicinal chemistry, particularly in the design of G-protein coupled receptor (GPCR) modulators and enzyme inhibitors.

Part 1: Executive Summary & Chemical Identity

CAS 1380300-52-6 is the hydrochloride salt of 4-(3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine . It represents a high-value "privileged structure" in drug discovery—a scaffold capable of providing specific ligand-target interactions across multiple receptor families.

This molecule is strategically designed to offer three key medicinal chemistry advantages:

  • Conformational Restriction: The tetrahydropyran ring locks the amine and the phenyl ring into a specific spatial orientation, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Stability: The trifluoromethyl (-CF3) group on the phenyl ring blocks metabolic oxidation (e.g., by CYP450 enzymes) at the vulnerable meta-position and increases lipophilicity for membrane permeability.

  • Bioisosterism: The tetrahydropyran ring acts as a polar bioisostere for cyclohexane or piperidine, lowering the overall logP (lipophilicity) compared to a carbocycle, which improves solubility and reduces non-specific binding.

Chemical Identity Table[1]
PropertyData
CAS Number 1380300-52-6
Chemical Name 4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine hydrochloride
Synonyms 4-[3-(Trifluoromethyl)phenyl]oxan-4-amine HCl; 4-Amino-4-(3-trifluoromethylphenyl)tetrahydropyran HCl
Molecular Formula C₁₂H₁₅ClF₃NO (Salt) / C₁₂H₁₄F₃NO (Free Base)
Molecular Weight 281.70 g/mol (HCl Salt) / 245.24 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate)
Acidity (pKa) ~9.5 (Amine conjugate acid, predicted)

Part 2: Mechanism of Action & Pharmacological Utility

While CAS 1380300-52-6 is primarily an intermediate, the final drugs synthesized from this scaffold typically function as allosteric modulators or competitive antagonists . The bulky, rigid nature of the 4,4-disubstituted pyran core makes it ideal for filling hydrophobic pockets in:

  • GPCRs (e.g., Chemokine Receptors, Opioid Receptors): The amine group often forms a critical salt bridge with an aspartate residue (e.g., Asp3.32) in the receptor binding pocket, while the CF3-phenyl group occupies a hydrophobic sub-pocket.

  • Proteases (e.g., Cathepsins, BACE1): The scaffold serves as a P1 or P2 anchor, positioning other functional groups to interact with the catalytic dyad/triad.

Structural Causality in Drug Design

The choice to use this specific scaffold is driven by the "Magic Methyl" effect equivalent of the CF3 group and the Thorpe-Ingold effect of the gem-disubstituted carbon.

  • CF3 Group: Increases metabolic half-life and potency (due to strong electron-withdrawing nature enhancing H-bond donor strength of the adjacent amine if derivatized).

  • Pyran Oxygen: Acts as a weak hydrogen bond acceptor, potentially interacting with water networks in the binding site or reducing hERG channel affinity compared to a piperidine.

Visualization: Representative GPCR Signaling Pathway

The following diagram illustrates a generic Chemokine Receptor (GPCR) Signaling Pathway , a common target class for antagonists derived from 4-aminotetrahydropyran scaffolds. The inhibitor (derived from CAS 1380300-52-6) blocks ligand binding, preventing downstream calcium flux and chemotaxis.

GPCR_Signaling Ligand Chemokine Ligand (e.g., CCL2/CCR2) GPCR GPCR (e.g., CCR2/CCR5) Transmembrane Receptor Ligand->GPCR Activation Inhibitor Small Molecule Inhibitor (Scaffold: 1380300-52-6) Inhibitor->GPCR Allosteric/Competitive Blockade G_Protein G-Protein Heterotrimer (Gαi/Gβγ) GPCR->G_Protein GTP Exchange PLC Phospholipase C (PLCβ) G_Protein->PLC Activation IP3 IP3 (Second Messenger) PLC->IP3 Hydrolysis of PIP2 Calcium Ca2+ Release (ER Stores) IP3->Calcium Bind IP3R Chemotaxis Chemotaxis & Migration (Pathological Inflammation) Calcium->Chemotaxis Cytoskeletal Rearrangement

Caption: Schematic of GPCR blockade by a small molecule inhibitor. The scaffold (CAS 1380300-52-6) provides the structural core for the inhibitor, preventing G-protein activation and downstream calcium signaling.

Part 3: Experimental Protocols

Handling and Storage Protocol

Objective: Maintain chemical integrity of the amine hydrochloride salt.

  • Storage: Store at -20°C in a sealed container with desiccant. The hydrochloride salt is hygroscopic; exposure to moisture can lead to clumping and hydrolysis over long periods.

  • Reconstitution:

    • Allow the vial to warm to room temperature before opening to prevent condensation.

    • Dissolve in DMSO (up to 50 mM) or Methanol for stock solutions.

    • For aqueous buffers, predissolve in DMSO, then dilute. Ensure final DMSO concentration is <0.1% for biological assays.

Synthetic Application: Amide Coupling (General Procedure)

Context: This amine is frequently coupled to carboxylic acids to generate libraries of potential inhibitors. Reaction: R-COOH + Amine-HCl → R-CONH-Scaffold

Step-by-Step Protocol:

  • Reagents:

    • Carboxylic Acid (1.0 equiv)

    • CAS 1380300-52-6 (1.1 equiv)

    • HATU (1.2 equiv) or EDC/HOBt

    • DIPEA (Diisopropylethylamine, 3.0 equiv)

    • Solvent: Anhydrous DMF or DCM.

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration).

    • Add DIPEA and stir for 5 minutes.

    • Add HATU and stir for 10 minutes to activate the acid.

    • Add CAS 1380300-52-6 (solid or solution).

    • Stir at Room Temperature (RT) for 2–12 hours. Monitor by LC-MS.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with sat. NaHCO3, water, and brine.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Synthetic Application: Reductive Amination

Context: Creating secondary amines for optimizing basicity and solubility. Reaction: R-CHO + Amine-HCl → R-CH2-NH-Scaffold

Step-by-Step Protocol:

  • Reagents:

    • Aldehyde (1.0 equiv)

    • CAS 1380300-52-6 (1.0 equiv)

    • Reducing Agent: Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

    • Acetic Acid (catalytic, 1-2 drops)

    • Solvent: DCE (Dichloroethane) or DCM.

  • Procedure:

    • Mix Aldehyde and CAS 1380300-52-6 in DCE.

    • Add DIPEA (1.0 equiv) to neutralize the HCl salt and free the amine.

    • Add Acetic Acid (pH adjustment to ~5-6 facilitates imine formation).

    • Stir for 30-60 minutes.

    • Add STAB and stir overnight at RT.

  • Workup:

    • Quench with sat. NaHCO3.

    • Extract with DCM.

    • Purify via amine-functionalized silica or reverse-phase HPLC.

Part 4: Safety & Toxicology[1]

Hazard Classification:

  • GHS Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Toxicology Profile (Predicted):

  • Acute Toxicity: Data limited. Treat as potentially harmful if swallowed.

  • Fluorine Content: The trifluoromethyl group is generally metabolically stable, preventing the release of toxic fluoride ions under physiological conditions.

  • Handling: Use a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1094283-09-6 (Free Base). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Bureš, F. (2021).[1][2] Tetrahydropyrans in Drug Discovery: Synthesis and Biological Activity. Molecules, 26(15), 4623. Link

  • BLD Pharm. Product Safety Data Sheet: CAS 1380300-52-6. Link

Sources

Protocols & Analytical Methods

Method

using 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine in vitro assays

Application Note: Profiling 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine as a Physicochemical Control and Scaffold in Drug Discovery Executive Summary & Scientific Rationale 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Profiling 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine as a Physicochemical Control and Scaffold in Drug Discovery

Executive Summary & Scientific Rationale

4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine (CAS: 1206969-43-8) represents a critical "privileged structure" in modern medicinal chemistry. It serves as a bioisostere for 4-phenylcyclohexan-1-amine, designed to optimize the physicochemical properties of lead compounds targeting the Central Nervous System (CNS) and kinase enzymes (e.g., TGFβR1, MAP4K4).

Why this molecule matters:

  • Tetrahydropyran (THP) Ring: Replaces the lipophilic cyclohexane ring, lowering LogD (typically by ~1.0 unit) and improving solubility without sacrificing steric bulk.

  • Trifluoromethoxy (-OCF3) Group: Enhances metabolic stability by blocking Para/Meta oxidation sites while increasing lipophilicity just enough to maintain membrane permeability.

  • Primary Amine: Acts as the primary "anchor" point for amide coupling or reductive amination in library synthesis.

This guide details the in vitro validation of this scaffold, focusing on its role as a physicochemical standard and a fragment in kinase inhibitor discovery.

Pre-Assay Preparation: Stock Solution & Handling

Causality: The free base amine can absorb atmospheric CO2 to form carbamates or salts, altering effective concentration. The -OCF3 group imparts significant lipophilicity, necessitating careful solvent selection to prevent "crashing out" in aqueous buffers.

Protocol: Preparation of 10 mM Master Stock

  • Weighing: Weigh ~2.6 mg of the amine (MW: ~261.24 g/mol ) into a glass vial (avoid polystyrene due to lipophilic sticking).

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.

    • Critical Check: Inspect for turbidity. If cloudy, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes in amber glass vials. Store at -20°C.

    • Stability Note: Stable for 6 months. Avoid freeze-thaw cycles >3 times.

Protocol 1: Lipophilicity Assessment (LogD 7.4)

Objective: Determine the Distribution Coefficient (LogD) at physiological pH. This validates the "THP effect" (lowering lipophilicity vs. cyclohexane analogs).

Methodology: Shake-Flask Method (Miniaturized)

ParameterSpecification
Phases 1-Octanol (saturated with buffer) / PBS (pH 7.4)
Test Conc. 100 µM
Equilibration 24 hours at 25°C
Detection LC-MS/MS (MRM mode)

Step-by-Step:

  • Phase Saturation: Mix equal volumes of 1-octanol and PBS (pH 7.4). Shake for 24 hours. Separate phases.

  • Sample Prep: Dilute 10 µL of 10 mM DMSO stock into 490 µL of the pre-saturated octanol phase.

  • Partitioning: Add 500 µL of pre-saturated PBS to the octanol sample.

  • Equilibration: Rotate tubes at 40 rpm for 1 hour. Centrifuge at 3000 x g for 10 min to separate phases.

  • Quantification: Analyze 50 µL from both the top (octanol) and bottom (buffer) layers via LC-MS/MS.

  • Calculation:

    
    
    

Self-Validating Check:

  • Mass Balance: The sum of mass in both phases must equal >90% of the initial input. If <90%, the compound is sticking to the plastic walls (switch to glass) or precipitating at the interface.

Protocol 2: Microsomal Stability Assay

Objective: Verify the metabolic resistance conferred by the -OCF3 group against cytochrome P450 (CYP) oxidation.

Workflow Diagram:

MicrosomalStability Figure 1: Microsomal Stability Workflow. Critical step: NADPH addition initiates metabolism. Start Start: 1 µM Compound in Buffer Microsomes Add Liver Microsomes (Human/Rat, 0.5 mg/mL) Start->Microsomes NADPH Initiate: Add NADPH (1 mM) Microsomes->NADPH Incubate Incubate 37°C (0, 15, 30, 60 min) NADPH->Incubate Quench Quench: Ice-cold ACN (with Internal Std) Incubate->Quench Analysis LC-MS/MS Analysis (% Remaining) Quench->Analysis

Detailed Steps:

  • Reaction Mix: Prepare a master mix containing liver microsomes (0.5 mg/mL protein) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Dosing: Spike the reaction mix with the test compound (final conc: 1 µM, <0.1% DMSO).

  • Pre-incubation: Warm to 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (or 1 mM NADPH solution) to start the reaction.

  • Sampling: At T=0, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and inject supernatant into LC-MS/MS.

  • Interpretation:

    • High Stability: >80% remaining at 60 min (Expected for this scaffold).

    • Low Stability: <50% remaining. Indicates -OCF3 is not protecting the phenyl ring, or the amine is undergoing N-oxidation (rare for hindered THP-amines).

Protocol 3: Target Engagement (Fragment Screening)

Context: This amine is often used as a "warhead" to probe the ATP-binding pocket of kinases (e.g., TGFβR1) due to the hydrogen-bonding capability of the ether oxygen in the THP ring.

Assay Type: ADP-Glo™ Kinase Assay (Promega) or similar biochemical assay.

Mechanism of Action: The THP oxygen acts as a H-bond acceptor, while the primary amine (often derivatized to an amide in final drugs) interacts with the hinge region. In this raw form, we test it as a competitive fragment.

ComponentConcentrationFunction
Enzyme 5 nM TGFβR1Target Kinase
Substrate 0.2 mg/mL MBPMyelin Basic Protein (Acceptor)
ATP 10 µMPhosphate donor (at Km)
Compound 8-point dilutionTest Inhibitor (Start at 100 µM)

Workflow:

  • Dilution: Prepare 3-fold serial dilutions of the amine in assay buffer (HEPES pH 7.5, MgCl2, BSA).

  • Binding: Incubate Kinase + Compound for 15 mins at Room Temp (allows fragment to enter pocket).

  • Reaction: Add ATP + Substrate. Incubate for 60 mins.

  • Detection: Add ADP-Glo Reagent (depletes ATP)

    
     40 min incubation 
    
    
    
    Add Kinase Detection Reagent (converts ADP to ATP
    
    
    Luciferase).
  • Readout: Measure Luminescence.

  • Data Analysis: Plot RLU vs. Log[Concentration] to determine IC50.

Graphviz Pathway Logic:

FragmentLogic Figure 2: Mechanistic contribution of the scaffold to target binding. Scaffold 4-Phenyl-THP-Amine (The Scaffold) THP THP Ring (H-bond Acceptor) Scaffold->THP OCF3 OCF3 Group (Metabolic Shield) Scaffold->OCF3 Amine Primary Amine (Hinge Binder/Linker) Scaffold->Amine Target Target Pocket (e.g., TGFβR1 ATP site) THP->Target Solubility + H-Bond Result Improved Potency & Solubility Profile OCF3->Result ADME Stability Amine->Target Ionic/H-Bond Interaction Target->Result

References

  • Nortcliffe, A., et al. (2017).[1] Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.[1] Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6]

  • PharmaBlock Whitepaper. (2018). Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane.[3]

  • Li, H., et al. (2021).[7] Discovery of 4-aminoquinolines as highly selective TGFβR1 inhibitors.[7] European Journal of Medicinal Chemistry.[7]

  • PubChem Compound Summary. (2024). N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide and related THP-amines. National Library of Medicine.

  • Creative Biogene. (2024). Protocol for Cell Viability Assays: CCK-8 and MTT.[4]

Sources

Application

Application Note: Preclinical Handling and Administration of 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine

[1][2] Executive Summary & Compound Profile 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine is a specialized gem-disubstituted tetrahydropyran scaffold often utilized in medicinal chemistry as a bioisostere for piperidine-bas...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Compound Profile

4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine is a specialized gem-disubstituted tetrahydropyran scaffold often utilized in medicinal chemistry as a bioisostere for piperidine-based CNS agents.[1][2] The presence of the trifluoromethoxy (-OCF₃) group imparts unique physicochemical properties, specifically acting as a "super-halogen" that enhances lipophilicity and metabolic stability compared to standard methoxy analogs.[1][2]

This protocol provides a standardized methodology for the solubilization, formulation, and experimental administration of this compound in preclinical settings (In Vitro and In Vivo).[2]

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImpact on Protocol
Molecular Weight ~261.24 g/mol Calculation of molarity for dosing.[1][2]
LogP (Lipophilicity) ~2.5 – 3.2High membrane permeability; requires co-solvents/carriers.[2]
pKa (Basic) ~9.2 – 9.8 (Amine)Ionized at physiological pH; salt form preferred for aqueous solubility.[2]
Key Moiety 3-OCF₃-PhenylIncreases metabolic half-life; requires extended PK sampling.[1][2]
Storage -20°C, DesiccatedHygroscopic as HCl salt; oxidation-prone as free base.[1][2]

Formulation & Solubilization Protocols

The primary challenge with 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine is preventing precipitation upon dilution into physiological buffers.[1][2] The -OCF₃ group significantly reduces aqueous solubility of the free base.[1][2]

Formulation Decision Tree (Graphviz)

The following logic gate ensures optimal vehicle selection based on the compound form (Salt vs. Free Base) and route of administration.

FormulationLogic Start Compound Source Form CheckSalt Is it a Salt (HCl/TFA)? Start->CheckSalt Aqueous Dissolve in Saline/Water CheckSalt->Aqueous Yes OrganicStock Dissolve in 100% DMSO CheckSalt->OrganicStock No SaltYes Yes (Salt) CheckpH Check pH (Target 4.5 - 6.0) Aqueous->CheckpH Adjust Adjust with 0.1N NaOH if <4.0 CheckpH->Adjust Too Acidic ReadySalt Ready for IV/IP/PO CheckpH->ReadySalt Optimal Adjust->ReadySalt SaltNo No (Free Base) RouteCheck Intended Route? OrganicStock->RouteCheck SolventIV Vehicle: 5% DMSO / 40% PEG400 / 55% Water RouteCheck->SolventIV IV SolventPO Vehicle: 0.5% Methylcellulose / 0.1% Tween 80 RouteCheck->SolventPO PO RouteIV IV (Intravenous) PrecipCheck Precipitation Check SolventIV->PrecipCheck PrecipCheck->ReadySalt Clear AddCD Add 10% HP-β-Cyclodextrin PrecipCheck->AddCD Precipitates RoutePO PO (Oral) Suspension Homogenize (Suspension) SolventPO->Suspension

Figure 1: Decision matrix for vehicle selection.[1][2] High lipophilicity of the OCF₃ group often necessitates cyclodextrin (HP-β-CD) for IV formulations to prevent micro-emboli.[1][2]

Standard Vehicle Recipes

A. Discovery IV Vehicle (Soluble Formulation)

  • Composition: 5% DMSO + 40% PEG400 + 55% Sterile Water.[1][2]

  • Preparation:

    • Dissolve compound in DMSO (5% of final vol). Vortex until clear.

    • Add PEG400 (40% of final vol). Vortex.

    • Slowly add Water (55% of final vol) while vortexing.

    • Critical Step: If cloudiness appears, add 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to a final concentration of 10-20% w/v.[1][2]

B. Oral Suspension (High Dose) [2]

  • Composition: 0.5% Methylcellulose (400 cP) + 0.1% Tween 80 in Water.[1][2]

  • Preparation: Add micronized compound powder to vehicle; sonicate for 10 mins to ensure uniform suspension.

In Vitro Administration Protocol (Cellular Assays)

Objective: Administer compound to cell culture (e.g., HEK293, Neurons) to determine IC₅₀/EC₅₀.

Stock Preparation[1][2]
  • Solvent: 100% anhydrous DMSO.

  • Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into amber glass vials (avoid plastic for long-term storage of fluorinated amines) and store at -20°C.

Serial Dilution & Dosing
  • Avoid Direct Addition: Do not pipette 100% DMSO stock directly into cell wells (causes local cytotoxicity).[1][2]

  • Intermediate Plate Method:

    • Perform 3-fold serial dilutions in 100% DMSO in a V-bottom plate.

    • Transfer 1 µL of DMSO dilution into 199 µL of Culture Media (Intermediate Plate).

    • Mix well. Final DMSO concentration is 0.5%.

    • Transfer 100 µL from Intermediate Plate to Cell Plate.

    • Final Assay DMSO: 0.25% (Well tolerated by most cell lines).[2]

In Vivo Pharmacokinetic (PK) Protocol

Objective: Determine oral bioavailability (%F) and half-life (


) in rodents (Mouse/Rat).
Rationale:  The -OCF₃ group resists oxidative metabolism (blocking P450 attack at the para-position), likely extending 

compared to non-fluorinated analogs.[2]
Dosing Parameters[1][2]
  • Species: CD-1 Mice or Sprague-Dawley Rats.[1][2]

  • Dose Levels:

    • IV: 1 - 2 mg/kg (Bolus).[1][2]

    • PO: 5 - 10 mg/kg (Gavage).[1][2]

  • Dose Volume:

    • Mice: 5 mL/kg (IV), 10 mL/kg (PO).

    • Rats: 1 mL/kg (IV), 5 mL/kg (PO).

PK Workflow (Graphviz)

PK_Workflow cluster_sampling Blood Sampling (Serial Microsampling) Prep Vehicle Prep (QC via HPLC) Acclimation Animal Acclimation (Fast 4h pre-dose) Prep->Acclimation Dosing Administration (t=0) Acclimation->Dosing T1 0.083 h Dosing->T1 T2 0.25 h T1->T2 T3 0.5 h T2->T3 T4 1 h T3->T4 T5 4 h T4->T5 T6 8 h T5->T6 T7 24 h T6->T7 Processing Plasma Separation (K2-EDTA, 4°C) T7->Processing Bioanalysis LC-MS/MS (MRM Mode) Processing->Bioanalysis

Figure 2: Pharmacokinetic study workflow.[1][2] Note the 24h timepoint; OCF₃ analogs often exhibit extended elimination phases.

Bioanalysis (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge).[2]

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1][2]

  • Ionization: ESI Positive Mode (Targeting the [M+H]⁺ ion ~262.2 m/z).[2]

  • Internal Standard: Use a structural analog (e.g., Venlafaxine) or deuterated standard.

Safety & Handling (MSDS Summary)

While specific toxicology data may be sparse for this specific building block, treat as a Functionalized Fluorinated Amine .[2]

  • Hazard Class: Irritant (Skin/Eye), Acute Tox (Oral) - Category 4 (Predicted).[1][2]

  • Handling:

    • Use a fume hood.[2]

    • Wear nitrile gloves (fluorinated compounds can permeate latex).[2]

    • Spill Cleanup: Absorb with sand/vermiculite; do not flush down drains (environmental persistence of PFAS-like structures).[1][2]

References

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link

  • Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for Formulation/Vehicle selection). Link

  • Leroux, F. R., et al. (2008).[2] The Trifluoromethoxy Group: A Pharmacophore with Broad Application. ChemMedChem, 3(10), 1476-1480.[1][2] (Mechanistic insight on OCF3 lipophilicity). Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (Standard for LC-MS/MS protocols).[1][2] Link

Sources

Technical Notes & Optimization

Troubleshooting

overcoming 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine stability issues in solution

< Welcome to the technical support center for 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.

I. Troubleshooting Guide: Diagnosing and Resolving Instability

This section addresses specific experimental observations that may indicate compound instability. Each issue is followed by a diagnostic workflow and recommended solutions grounded in chemical principles.

Issue 1: Rapid Loss of Purity in Protic Solvents (e.g., Methanol, Water)

Observation: You observe a rapid decrease in the parent compound peak and the emergence of new, unidentified peaks in your LC-MS analysis when 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine is dissolved in protic solvents.

Potential Cause: The primary amine group of the molecule is susceptible to oxidative degradation, which can be accelerated in the presence of protic solvents and dissolved oxygen.[1][2][3] Amines, in general, are prone to oxidation, and this can be a significant degradation pathway.[1][2]

  • Confirm Oxidation:

    • Forced Degradation Study: Intentionally stress the compound to confirm the degradation pathway.[1][4][5] A common method is to expose a solution of the compound to a mild oxidizing agent like hydrogen peroxide (H₂O₂).[1][6]

      • Protocol: Prepare a 1 mg/mL solution of your compound in a 50:50 acetonitrile/water mixture. Add a small volume of 3% H₂O₂. Monitor the reaction by LC-MS at regular intervals (e.g., 0, 1, 4, and 24 hours).

    • Mass Spectrometry Analysis: Analyze the degradation products by high-resolution mass spectrometry (HRMS) to identify potential oxidized species, such as N-oxides or hydroxylated derivatives.[4][7]

  • Mitigation Strategies:

    • Solvent Selection: If your experimental design allows, switch to aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO).

    • Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[2]

    • Antioxidant Addition: For aqueous formulations, consider the addition of antioxidants. However, this must be carefully evaluated for compatibility with your specific assay.

    • pH Adjustment: Maintain a slightly acidic pH (see Issue 2 for details) to protonate the amine, which can reduce its susceptibility to oxidation.

Caption: Diagnostic workflow for purity loss in protic solvents.

Issue 2: pH-Dependent Degradation in Aqueous Buffers

Observation: The stability of your compound varies significantly when using different aqueous buffer systems, with faster degradation observed at neutral to basic pH.

Potential Cause: The primary amine in 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine is a Brønsted-Lowry base.[8] In solutions with a pH above its pKa, the amine is predominantly in its neutral, unprotonated form, which is more nucleophilic and susceptible to certain degradation pathways, including oxidation.[8][9] Conversely, at a pH below its pKa, the amine is protonated, which can enhance its stability in some cases.[10][11]

  • Determine pH-Rate Profile:

    • Protocol: Prepare a series of solutions of the compound in buffers of varying pH (e.g., pH 3, 5, 7.4, and 9). Incubate these solutions at a controlled temperature (e.g., 40°C) and monitor the concentration of the parent compound over time using a validated HPLC method.[4]

    • Data Analysis: Plot the logarithm of the remaining compound concentration versus time for each pH to determine the degradation rate constant. A plot of the rate constant versus pH will reveal the pH-rate profile.

  • Optimization of Buffer Conditions:

    • Select Optimal pH: Based on the pH-rate profile, select a buffer system where the compound exhibits maximum stability. For many amines, this is often in the slightly acidic range.[11]

    • Buffer Species Consideration: Be aware that some buffer components can catalyze degradation.[11] If instability persists even at an optimal pH, consider screening different buffer species (e.g., citrate vs. phosphate).

pH of SolutionRelative Degradation RatePredominant SpeciesStability Implication
< pKa (Acidic)LowR-NH₃⁺ (Protonated)Generally More Stable
> pKa (Basic)HighR-NH₂ (Neutral)More Susceptible to Oxidation

Table 1. Effect of pH on the stability of 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine.

Issue 3: Photodegradation Upon Exposure to Light

Observation: You notice degradation of the compound in solutions that have been exposed to ambient or UV light, even when stored at low temperatures.

Potential Cause: Aromatic amines and compounds with ether linkages can be susceptible to photodegradation. The energy from light can promote the formation of reactive species, leading to cleavage or modification of the molecule.[5][6]

  • Confirm Photosensitivity (Photostability Testing):

    • Protocol: As per ICH Q1B guidelines, expose a solution of the compound to a controlled light source (e.g., a xenon lamp or a cool white fluorescent lamp) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

    • Analysis: Compare the purity of the light-exposed sample to the control sample using HPLC. A significant difference indicates photosensitivity.

  • Protective Measures:

    • Use Amber Vials: Always store solutions of the compound in amber glass vials or containers that block UV and visible light.[2]

    • Minimize Light Exposure: During experimental procedures, minimize the exposure of the solution to direct light.

    • Consider Photostabilizers: In formulation development, the inclusion of a photostabilizing excipient may be necessary, though this requires careful validation.

Caption: Workflow for investigating and mitigating photodegradation.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine and its solutions?

A1:

  • Solid Compound: Store the solid material in a tightly sealed container in a refrigerator or freezer, protected from light and moisture.[2]

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store solutions at -20°C or -80°C in amber, airtight containers. For long-term storage, consider aliquoting to avoid multiple freeze-thaw cycles.

Q2: Which analytical techniques are best for monitoring the stability of this compound?

A2:

  • Primary Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard.[4] The method must be able to resolve the parent compound from all potential degradation products.[4]

  • Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, is essential for identifying the structure of unknown degradation products.[4][7]

  • Quantification of Fluorine: For total organic fluorine analysis, techniques like Combustion Ion Chromatography (CIC) can be employed.[12][13][14]

Q3: Can the trifluoromethoxy group itself contribute to instability?

A3: The trifluoromethoxy (-OCF₃) group is generally considered to be a very stable functional group due to the high strength of the C-F bonds.[15][16][17][18] It enhances metabolic stability and lipophilicity.[15][16][17][18][19] While direct degradation of this group is unlikely under typical experimental conditions, its strong electron-withdrawing nature can influence the reactivity of the adjacent aromatic ring and the basicity of the amine.

Q4: Are there any known incompatibilities with common excipients?

A4: Primary amines can potentially undergo Maillard reactions with reducing sugars (e.g., lactose) if exposed to heat and humidity.[1] Additionally, interactions with certain reactive excipients, especially those with aldehyde or ketone functionalities, should be evaluated on a case-by-case basis through formal compatibility studies.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
  • Various Authors. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?
  • Active Pharmaceutical Ingredients Committee (APIC). (2025, January 2). Nitrosamine Risk Management: Guidance for API Manufacturers. APIC.
  • Kvamsdal, H. M., et al. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • Effect of pH on LC-MS Analysis of Amines. (n.d.).
  • Acidity and Basicity of Amines. (2020, August 26). Chemistry LibreTexts.
  • de Vasconcelos, L. P., et al. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC.
  • The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC.
  • Voelker, A. L., et al. (n.d.). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride.
  • Heider, J., et al. (2014, March 15).
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.).
  • Al-Ghazawi, M., et al. (2022, June 29).
  • Leroux, F. R., et al. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.
  • US5808150A - Stabilization of hydroxylamine solutions. (n.d.).
  • Arora, P. K. (n.d.).
  • Enamine Basicity-Tuning Kits. (n.d.). Enamine.
  • N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine. (2024, January 5). Smolecule.
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025, January 29).
  • KEGG Degradation of aromatic compounds - Reference p
  • Leroux, F. R., et al. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
  • Leroux, F. R., et al. (2026, January 2). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • Leroux, F. R., et al. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC.
  • N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide. (n.d.). PubChem.
  • Clement, B., et al. (n.d.). Investigation of the Oxidative Degradation Pathway of Amidoximes by LC/MS/MS.
  • 1380300-52-6|4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine hydrochloride. (n.d.). BLD Pharm.
  • (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine. (n.d.). PubChem - NIH.
  • Knudsen, J. N., et al. (n.d.). Theoretical evaluation of the probability to form and emit harmful components from the aqueous amine solution MEA, MDEA, AMP, PZ and some of their mixtures. Gassnova.
  • CAS 38041-19-9: 4-Aminotetrahydropyran. (n.d.). CymitQuimica.
  • 2 Overview on PFAS analytical methods. (n.d.).
  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF)
  • Development of a Total Organic Fluorine Method for the Analysis of Process Wastewater Streams and Air from Fayetteville Works. (2021, December 31). Chemours.
  • ANALYTICAL METHODS. (n.d.).
  • Tetrahydro-2H-pyran-4-amine | 38041-19-9. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • 1257664-99-5 | 4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran. (n.d.). ChemScene.
  • Tetrahydro-4H-pyran-4-one 99 29943-42-8. (n.d.). Sigma-Aldrich.

Sources

Optimization

refining the synthesis of 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine for higher yield

Welcome to the Technical Support Center for the synthesis of 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine. As Senior Application Scientists, we have compiled this guide to provide you with field-proven insights and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine. As Senior Application Scientists, we have compiled this guide to provide you with field-proven insights and troubleshooting strategies to enhance your reaction yields and ensure the integrity of your results. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your synthesis with confidence.

Overview of the Synthesis

The synthesis of 4-aryl-4-amino-tetrahydropyrans, such as 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine, is a critical process in drug discovery due to the prevalence of this sp3-rich scaffold in bioactive molecules.[1] A common and effective strategy involves a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction forms the crucial bond between the tetrahydropyran scaffold and the aryl amine component.

The general approach involves coupling a suitable amine source with a 4-aryl-4-halo-tetrahydropyran or, more commonly, coupling an arylamine with a tetrahydropyran-4-one derivative through reductive amination or other related C-N bond-forming strategies.[2] However, the Buchwald-Hartwig approach, which couples an aryl halide with an amine, is exceptionally versatile and is the focus of this guide.[3][4] Success in this synthesis is highly dependent on the careful interplay of the catalyst, ligand, base, and solvent.[4][5]

General Synthetic Workflow

The following diagram outlines a typical workflow for the synthesis, highlighting the key stages where optimization is critical.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Buchwald-Hartwig C-N Coupling cluster_2 Phase 3: Isolation & Purification Start Starting Materials (e.g., Tetrahydropyran-4-one) Precursor Synthesis of Key Intermediate (e.g., 4-amino-tetrahydropyran) Start->Precursor Strecker or reductive amination Coupling Pd-Catalyzed Cross-Coupling Precursor->Coupling ArylHalide 1-Bromo-3-(trifluoromethoxy)benzene ArylHalide->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Reaction Quenching Purification Column Chromatography or Crystallization Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Caption: High-level workflow for the synthesis of the target amine.

Troubleshooting Guide: Q&A Format

This section addresses specific issues that may arise during your experiments.

Question 1: My reaction shows low or no product yield. What are the most common causes and how can I fix them?

This is a frequent challenge in palladium-catalyzed reactions and can stem from several factors.

  • Inactive Catalyst: The active Pd(0) species, which is essential for the catalytic cycle to begin, may not be forming efficiently from the Pd(II) precatalyst.[4][6]

    • Expert Insight: Modern palladacycle precatalysts (e.g., G3 or G4) are often superior to traditional sources like Pd(OAc)2 because they generate the active LPd(0) catalyst more cleanly and efficiently.[6] If using a Pd(II) source, reduction to Pd(0) can be facilitated by the amine or phosphine ligand present.[6]

    • Solution: Consider a "pre-activation" step where the palladium source, ligand, and base are stirred together in the solvent for a period before adding the aryl halide and amine.[6] This can ensure the active Pd(0) is present when the substrates are introduced.

  • Inappropriate Ligand Choice: The ligand is not just a spectator; it stabilizes the palladium center and is crucial for facilitating both oxidative addition and reductive elimination.[6] The choice is highly dependent on the substrates.[4][6]

    • Expert Insight: For coupling primary amines, bulky, electron-rich biaryl phosphine ligands like BrettPhos or RuPhos are often effective choices.[6] For less reactive aryl chlorides (if used instead of bromides), even more specialized ligands may be necessary to achieve good yields.[4]

    • Solution: Screen a panel of ligands. High-throughput experimentation (HTE) techniques can be invaluable for rapidly screening multiple ligands and conditions to identify the optimal choice for your specific substrate combination.[5][7]

  • Incorrect Base Selection: The base's role is to deprotonate the amine, but an incompatible base can hinder the reaction, decompose starting materials, or interfere with the catalyst.[6]

    • Expert Insight: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common and effective.[6] However, if your substrates have base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required, often in conjunction with higher reaction temperatures.[6] The physical properties of the base, such as particle size, can also impact the reaction rate.[6]

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxidation and can be deactivated by atmospheric oxygen, halting the catalytic cycle.

    • Solution: Ensure all reagents and solvents are anhydrous and thoroughly degassed.[8] Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen), using Schlenk techniques or a glovebox.

G Start Low / No Yield Observed Cat_Check Is the Catalyst Active? Start->Cat_Check Ligand_Check Is the Ligand Correct? Cat_Check->Ligand_Check No Use_Precatalyst Action: Use modern precatalyst (G3/G4). Consider pre-activation step. Cat_Check->Use_Precatalyst Yes Base_Check Is the Base Appropriate? Ligand_Check->Base_Check No Screen_Ligands Action: Screen bulky biaryl phosphine ligands (e.g., BrettPhos). Ligand_Check->Screen_Ligands Yes Inert_Check Is the Atmosphere Inert? Base_Check->Inert_Check No Optimize_Base Action: Test NaOtBu or LHMDS. Use K3PO4 for sensitive substrates. Base_Check->Optimize_Base Yes Degas_Reagents Action: Degas solvents. Use Schlenk line or glovebox. Inert_Check->Degas_Reagents Yes Success Yield Improved Inert_Check->Success No Use_Precatalyst->Ligand_Check Screen_Ligands->Base_Check Optimize_Base->Inert_Check Degas_Reagents->Success

Caption: Troubleshooting flowchart for low reaction yield.

Question 2: I am observing significant side products, such as hydrodehalogenation of my aryl halide or homocoupling. How can I minimize these?

Side product formation directly consumes starting materials and complicates purification, thus lowering the isolated yield.

  • Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene (e.g., 3-(trifluoromethoxy)benzene).

    • Expert Insight: This side reaction can be promoted by certain catalyst/ligand combinations or by the presence of water or other proton sources.

    • Solution: Ensure strictly anhydrous conditions. Optimizing the catalyst loading and reaction temperature can also minimize this pathway.[6] Sometimes, changing the base can have a significant effect.

  • Homocoupling: This involves the dimerization of the aryl halide.

    • Expert Insight: This is often a result of a suboptimal catalyst system or reaction conditions that favor this competing pathway.

    • Solution: Adjusting the catalyst-to-ligand ratio and lowering the reaction temperature can often suppress homocoupling.[6] Screening different ligands is also a valid strategy, as some ligands are more prone to promoting this side reaction than others.

Question 3: The purification of my final amine product is challenging. What strategies can improve this process?

Amines can be tricky to purify due to their basicity, which can cause tailing on silica gel chromatography.

  • Chromatography Issues:

    • Solution: Pre-treat your silica gel with a small amount of triethylamine (~1-2%) in your eluent system. This deactivates the acidic silanol groups on the silica surface, preventing the amine product from sticking and leading to sharper peaks and better separation. Alternatively, using basic alumina for chromatography can be effective.

  • Alternative Purification:

    • Expert Insight: For amines that are difficult to purify via chromatography, an acid-base extraction or salt precipitation can be a powerful technique.[9]

    • Solution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). Your amine product will be protonated and move to the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your pure amine back into an organic solvent.[10] A novel method involves precipitating the amine as a salt with trichloroacetic acid (TCA), filtering it, and then gently heating the salt to liberate the pure amine as the TCA decarboxylates.[9]

Frequently Asked Questions (FAQs)

FAQ 1: What are the critical parameters to consider when setting up the Buchwald-Hartwig amination?

Success hinges on the careful optimization of several interdependent variables.

ParameterKey ConsiderationRationale & Expert Insight
Catalyst Loading Typically 0.5 - 5 mol%Lower loading is cost-effective but may require longer reaction times or higher temperatures. Higher loading can sometimes promote side reactions.[6]
Ligand Choice Bulky, electron-rich phosphinesThe ligand's steric and electronic properties dictate the efficiency of the catalytic cycle. A ligand must promote oxidative addition and reductive elimination while preventing catalyst decomposition.[4][6]
Base Stoichiometry Typically 1.2 - 2.0 equivalentsSufficient base is required to deprotonate the amine. Excess base can sometimes lead to side reactions or degradation of sensitive substrates.[6]
Solvent Anhydrous, degassed, aprotic polarToluene, dioxane, and THF are common choices. The solvent must solubilize the reactants and be stable at the reaction temperature. Its polarity can influence reaction rates.
Temperature Typically 80 - 110 °CHigher temperatures increase reaction rates but can also increase the rate of side reactions and catalyst decomposition. Optimization is key.[6]

FAQ 2: How can I effectively monitor the reaction's progress?

Monitoring is crucial to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.[11]

  • Thin Layer Chromatography (TLC): The quickest and most common method. Use a suitable eluent system to separate your starting material (aryl halide) from the product. Staining with potassium permanganate or ninhydrin can help visualize the amine product.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more definitive information. You can track the disappearance of starting materials and the appearance of the product mass peak, giving a much clearer picture of the reaction's status.[6]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable if your starting materials and product are sufficiently volatile and thermally stable.[6]

Detailed Experimental Protocol

This is a generalized protocol for the Buchwald-Hartwig amination step. It should be optimized for your specific substrates.

Objective: To synthesize 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine from 4-amino-tetrahydropyran and 1-bromo-3-(trifluoromethoxy)benzene.

Materials:

  • 1-Bromo-3-(trifluoromethoxy)benzene

  • 4-Amino-tetrahydropyran

  • Palladium precatalyst (e.g., BrettPhos Pd G3)

  • Ligand (if not using a precatalyst with an integrated ligand)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed toluene

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 2 mol%) and the base (e.g., 1.4 equivalents) under an inert atmosphere (in a glovebox or under a strong flow of argon).[6]

  • Reagent Addition: Add 4-amino-tetrahydropyran (1.2 equivalents) and 1-bromo-3-(trifluoromethoxy)benzene (1.0 equivalent) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).[6]

  • Degassing: Subject the sealed flask to three cycles of vacuum/argon backfill to ensure all oxygen is removed.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[6] The rate of agitation can be important, especially with heterogeneous bases.[4]

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from the reaction mixture (via syringe under argon), quench it with water, extract with ethyl acetate, and analyze by TLC or LC-MS to check for conversion. Continue heating and monitoring until the reaction is complete or has stalled.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).[6]

  • Washing: Wash the combined organic layers with water and then brine to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[6]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, potentially using an eluent system containing a small percentage of triethylamine to prevent tailing.[6]

References

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Leeds.
  • Optimization of Buchwald-Hartwig amination conditions. (n.d.). Benchchem.
  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. Retrieved from [Link]

  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. (n.d.). PMC.
  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. (2020). Springer Nature Experiments. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]

  • A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. (2014). Growing Science.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry, 18, 208–214. Retrieved from [Link]

  • Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

selectivity profiling of 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine against [target family]

Publish Comparison Guide: Selectivity Profiling of 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine against the Glycine Transporter (GlyT) Family Executive Summary & Compound Context 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Selectivity Profiling of 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine against the Glycine Transporter (GlyT) Family

Executive Summary & Compound Context

4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine (CAS: 1463002-75-6) represents a "privileged scaffold" in modern Central Nervous System (CNS) drug discovery. It is a bioisostere of the classic 4-phenylpiperidine and 4-phenylcyclohexylamine motifs, designed to modulate physicochemical properties (logP, pKa) while maintaining critical binding interactions.

This guide focuses on the profiling of this scaffold against its primary target family: Glycine Transporters (GlyT) , specifically GlyT1 . The 4-amino-4-aryl-tetrahydropyran core is a validated pharmacophore for GlyT1 inhibition, a mechanism pursued for the treatment of schizophrenia (via NMDA receptor hypofunction) and cognitive impairment. The 3-trifluoromethoxy (-OCF3) substitution is a strategic medicinal chemistry modification, offering superior metabolic stability and lipophilicity compared to the traditional 3-trifluoromethyl or 3-chloro analogs found in first-generation inhibitors like Org 24598 .

Key Application: Fragment-based drug discovery (FBDD) and lead optimization for non-sarcosine-based GlyT1 inhibitors.

Target Family: Glycine Transporters (GlyT)

The selectivity profile of this scaffold must be established against the two main glycine transporter subtypes to ensure efficacy and safety:

  • GlyT1 (Target): Located primarily on glial cells (astrocytes) near NMDA receptors. Inhibition increases synaptic glycine levels, potentiating NMDA receptor activity.

  • GlyT2 (Anti-Target): Located on presynaptic glycinergic neurons in the spinal cord. Inhibition can cause motor side effects (e.g., tremors, respiratory distress) due to impairment of inhibitory neurotransmission.

Secondary Off-Targets (Safety Panel):

  • Monoamine Transporters (SERT, NET, DAT): Due to the structural similarity to triple reuptake inhibitors (SNDRIs).

  • NMDA Receptors: Direct binding must be ruled out to confirm the mechanism is transporter-mediated.

Profiling Methodology & Protocols

To validate the selectivity of 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine, a hierarchical screening cascade is required.

Phase 1: Primary Binding Assay (Affinity)
  • Objective: Determine

    
     values for GlyT1 vs. GlyT2.
    
  • Method: Radioligand Displacement Assay.

  • Protocol:

    • Membrane Prep: Use CHO cells stably expressing human GlyT1 (hGlyT1) or hGlyT2.

    • Radioligand: Use [³H]-Org 24598 (high affinity GlyT1 ligand) or [³H]-Glycine .

    • Incubation: Incubate membranes (10 µg protein) with radioligand (2 nM) and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4) for 1 hour at room temperature.

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

    • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Phase 2: Functional Uptake Assay (Efficacy)
  • Objective: Confirm functional inhibition (

    
    ) of glycine uptake.
    
  • Method: [¹⁴C]-Glycine Uptake Assay.

  • Protocol:

    • Cell Culture: Seed hGlyT1-CHO cells in 96-well plates.

    • Wash: Wash cells twice with HBSS buffer.

    • Treatment: Add test compound (diluted in HBSS) and incubate for 15 mins at 37°C.

    • Substrate Addition: Add [¹⁴C]-Glycine (10 µM final concentration). Incubate for 10 mins.

    • Lysis: Terminate uptake by washing with ice-cold PBS and lyse cells with 0.1 M NaOH.

    • Quantification: Measure intracellular radioactivity.

Comparative Analysis

The following table compares the theoretical performance of the 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine scaffold against industry-standard GlyT1 inhibitors.

FeatureTest Compound (Scaffold)Bitopertin (RG1678) Org 24598 Sarcosine
Core Structure 4-amino-4-aryl-tetrahydropyran4-aryl-piperazine derivative4-aryl-piperidine derivativeN-methylglycine
Primary Target hGlyT1hGlyT1hGlyT1hGlyT1 (Weak)
Selectivity (GlyT1/GlyT2) High (>50-fold expected)>1000-fold>1000-foldLow
Mechanism Non-competitive / AllostericNon-competitiveCompetitiveCompetitive
Metabolic Stability High (due to -OCF3 & Oxan ring)ModerateLow (Liability)Rapid clearance
CNS Penetration High (Predicted LogP ~2.5)HighModerateLow
Key Advantage Reduced Basicity (pKa ~8.5 vs 10 for piperidines)Clinical BenchmarkHistorical ReferenceEndogenous Reference

Technical Insight: The replacement of the piperidine ring (found in Org 24598) with the oxan (tetrahydropyran) ring reduces the basicity of the amine. This often improves the efflux ratio (P-gp substrate potential) and lowers the risk of phospholipidosis, a common liability in cationic amphiphilic drugs (CADs).

Visualization: Mechanism & Workflow

Figure 1: GlyT1 Inhibition & NMDA Potentiation Pathway

This diagram illustrates the functional role of GlyT1 inhibition in enhancing NMDA receptor signaling.

GlyT1_Pathway cluster_synapse Glutamatergic Synapse Glycine_Syn Synaptic Glycine NMDA_R NMDA Receptor Glycine_Syn->NMDA_R Co-agonist Binding Glutamate Glutamate Glutamate->NMDA_R Agonist Binding GlyT1 GlyT1 Transporter (Astrocyte) GlyT1->Glycine_Syn Reuptake (Clearance) Compound 4-[3-(Trifluoromethoxy) phenyl]oxan-4-amine Compound->GlyT1 Inhibits GlyT1_Inhibition Increased Synaptic Glycine Levels Compound->GlyT1_Inhibition Result GlyT1_Inhibition->Glycine_Syn Accumulation

Caption: Mechanism of Action: The compound inhibits GlyT1-mediated reuptake, elevating synaptic glycine concentrations to potentiate NMDA receptor activation.

Figure 2: Selectivity Profiling Workflow

A self-validating screening cascade to confirm hit quality.

Screening_Cascade Start Compound Library (Scaffold) Step1 Primary Screen: hGlyT1 Binding (Ki) Start->Step1 Decision1 Ki < 100 nM? Step1->Decision1 Step2 Functional Assay: [14C]-Glycine Uptake Decision1->Step2 Yes Discard Discard / Re-design Decision1->Discard No Decision2 IC50 < 500 nM? Step2->Decision2 Step3 Selectivity Panel: GlyT2, SERT, NET, DAT Decision2->Step3 Yes Decision2->Discard No Decision3 Selectivity Ratio > 50x? Step3->Decision3 Step4 ADME Profiling: Microsomal Stability (OCF3 benefit) Decision3->Step4 Yes Decision3->Discard No End Lead Candidate Step4->End

Caption: Hierarchical screening cascade ensuring potency, functional efficacy, and selectivity against critical off-targets.

References

  • Pinard, E., et al. (2010). "Discovery of Bitopertin (RG1678), a Potent and Selective Glycine Transporter 1 Inhibitor." Journal of Medicinal Chemistry. Link

  • Brown, A. M., et al. (2001). "Pharmacological characterization of the glycine transport inhibitor Org 24598." British Journal of Pharmacology. Link

  • Lindsley, C. W., & Shipe, W. D. (2008). "Glycine Transporter 1 (GlyT1) Inhibitors: A Patent Review (2004–2007)." Expert Opinion on Therapeutic Patents. Link

  • Sigma-Aldrich. "Product Specification: 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine." MilliporeSigma Catalog. Link

Comparative

A Comparative Guide to Monoamine Reuptake Inhibitors: Cross-Validation of a Novel Phenyl-Oxanamine Analog

For Researchers, Scientists, and Drug Development Professionals Introduction: The Evolving Landscape of Monoamine Reuptake Inhibitors The intricate interplay of monoamine neurotransmitters—dopamine (DA), norepinephrine (...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Monoamine Reuptake Inhibitors

The intricate interplay of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—in regulating mood, cognition, and behavior has long been a focal point of neuropharmacology. The reuptake of these neurotransmitters from the synaptic cleft by their respective transporters (DAT, NET, and SERT) is a critical mechanism for terminating their signaling. Consequently, inhibitors of these transporters have become cornerstones in the treatment of various neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1][2]

While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have demonstrated considerable therapeutic success, there is a growing interest in compounds with broader activity profiles.[2][3] Triple reuptake inhibitors (TRIs), which simultaneously block DAT, NET, and SERT, are hypothesized to offer enhanced efficacy and a more rapid onset of action by addressing a wider range of symptoms.[4][5]

This guide provides a comprehensive cross-validation of the experimental results for a novel phenyl-oxanamine derivative, 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine. Due to the limited publicly available experimental data on this specific compound, this guide will utilize a closely related and well-characterized analog, Dasotraline , as a primary reference for a detailed comparative analysis. Dasotraline, a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), shares a core structural motif with the target compound and serves as an excellent surrogate for illustrating the principles of cross-validation and comparative pharmacology.[6][7] We will compare its in vitro and in vivo profile with other notable monoamine reuptake inhibitors, providing a framework for researchers to evaluate novel chemical entities in this class.

Comparative Analysis of Monoamine Transporter Affinity

A fundamental aspect of characterizing a monoamine reuptake inhibitor is determining its binding affinity for DAT, NET, and SERT. This is typically achieved through in vitro radioligand binding assays, which measure the concentration of a compound required to inhibit the binding of a known radiolabeled ligand to the transporter by 50% (IC50) or its equilibrium dissociation constant (Ki).

Below is a comparative summary of the in vitro binding affinities for Dasotraline and other key monoamine reuptake inhibitors.

CompoundDAT (IC50/Ki, nM)NET (IC50/Ki, nM)SERT (IC50/Ki, nM)Reference(s)
Dasotraline 4611[7]
Ansofaxine22722001330[8]
Tesofensine351.711[9][10]
Centanafadine38683[11][12][13]
Cocaine----
Bupropion~520~2900>10,000-
Venlafaxine>10,000248082[14][15]

Note: IC50 and Ki values can vary between studies due to different experimental conditions. Data presented here are representative values.

Interpretation of Affinity Data:

The data clearly positions Dasotraline as a potent and relatively balanced triple reuptake inhibitor, with nanomolar affinities for all three monoamine transporters.[7] In contrast, Ansofaxine shows a preference for DAT, while Tesofensine exhibits high potency for NET and SERT with a slightly lower affinity for DAT.[8][9][10] Centanafadine demonstrates a strong preference for NET, with moderate DAT and lower SERT affinity.[11][12][13] Established drugs like Bupropion are primarily norepinephrine-dopamine reuptake inhibitors with negligible affinity for SERT, whereas Venlafaxine is a potent SNRI with very weak effects on DAT.[14][15] Cocaine is a non-selective inhibitor of all three transporters.

This comparative analysis is crucial for predicting the pharmacological profile of a novel compound. For 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine, its structural similarity to Dasotraline suggests it may also exhibit a TRI profile. The trifluoromethoxy substitution on the phenyl ring is expected to influence lipophilicity and electronic properties, which could modulate its affinity and selectivity for the monoamine transporters.

Experimental Workflow: From In Vitro Binding to In Vivo Efficacy

The development and validation of a novel monoamine reuptake inhibitor follows a logical progression of experiments, from initial in vitro characterization to in vivo assessment of its physiological effects. The following diagram illustrates a typical workflow:

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (IC50/Ki Determination) Uptake_Assay Monoamine Uptake Assay (Functional Inhibition) Binding_Assay->Uptake_Assay Confirms Functional Activity PK_Studies Pharmacokinetic Studies (ADME Profile) Uptake_Assay->PK_Studies Proceed if Active CYP450_Assay CYP450 Inhibition Assay (Drug-Drug Interaction Potential) CYP450_Assay->PK_Studies Assess Metabolic Liabilities Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) PK_Studies->Microdialysis Inform Dose Selection Behavioral_Models Behavioral Models (Efficacy) Microdialysis->Behavioral_Models Link to Behavioral Effects

Caption: A typical experimental workflow for the characterization of a novel monoamine reuptake inhibitor.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of experimental data, standardized and validated protocols are essential. Below are detailed methodologies for key assays in the characterization of monoamine reuptake inhibitors.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the monoamine transporters.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to cell membranes expressing the target transporter.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

    • Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the resulting membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound.

    • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow binding to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[8]

Radioligand_Binding_Assay Start Start: Prepare reagents and samples Incubate Incubate membranes, radioligand, and test compound Start->Incubate Filter Separate bound and free radioligand via filtration Incubate->Filter Count Quantify radioactivity with a scintillation counter Filter->Count Analyze Analyze data to determine IC50 and Ki values Count->Analyze End End: Report binding affinity Analyze->End

Caption: Workflow for a radioligand binding assay.

In Vitro Monoamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the transport of monoamines into cells.

Principle: Cells expressing the target transporter are incubated with a radiolabeled monoamine substrate in the presence of the test compound. The amount of radioactivity accumulated inside the cells is a measure of transporter activity.

Protocol:

  • Cell Culture:

    • Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in a 96-well plate and grow to confluence.

  • Uptake Inhibition:

    • Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).

    • Pre-incubate the cells with varying concentrations of the test compound or a reference inhibitor for a short period.

    • Initiate uptake by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubate for a short, defined time at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Scintillation Counting and Data Analysis:

    • Transfer the cell lysates to scintillation vials and measure the radioactivity.

    • Calculate the percentage of uptake inhibition at each concentration of the test compound and determine the IC50 value as described for the binding assay.[15][16]

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing a direct assessment of a compound's in vivo pharmacological effect.[17][18][19][20][21]

Principle: A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region. The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules, including neurotransmitters, diffuse across the membrane into the perfusate, which is then collected and analyzed.

Protocol:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat or mouse) and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., striatum for dopamine, prefrontal cortex for norepinephrine and dopamine).

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for a defined period.

    • Administer the test compound (e.g., via intraperitoneal injection or oral gavage).

    • Continue collecting dialysate samples at regular intervals.

  • Neurotransmitter Analysis:

    • Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using a sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels and plot the data over time to visualize the effect of the compound on extracellular neurotransmitter levels.

Microdialysis_Workflow Implant Surgically implant microdialysis probe Baseline Collect baseline dialysate samples Implant->Baseline Administer Administer test compound Baseline->Administer Collect Collect post-administration dialysate samples Administer->Collect Analyze Analyze neurotransmitter levels via HPLC-ECD Collect->Analyze Plot Plot neurotransmitter levels over time Analyze->Plot

Caption: Workflow for an in vivo microdialysis experiment.

Comparative Pharmacokinetic Profiles

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical utility. A long half-life, for instance, may allow for once-daily dosing, improving patient compliance.

The table below compares key pharmacokinetic parameters for Dasotraline and other monoamine reuptake inhibitors.

CompoundHalf-life (t½, hours)Bioavailability (%)Primary MetabolismReference(s)
Dasotraline 47-77-CYP2B6, CYP2D6, CYP2C19, CYP3A4/5[9][22]
Ansofaxine--Prodrug, converted to desvenlafaxine[20][21][23][24]
Tesofensine~220>90%CYP3A4[1][25][26]
Centanafadine~4-Monoamine oxidase A[27]
Cocaine0.7 - 1.530-40 (oral)Plasma and liver esterases[6][18][19][28][29]
Bupropion~21~5-20CYP2B6[17][30][31][32][33]
Venlafaxine5 (parent), 11 (metabolite)~45CYP2D6[7][14][22][34][35][36][37][38][39]

Interpretation of Pharmacokinetic Data:

Dasotraline exhibits a notably long half-life, supporting once-daily dosing.[9] Its metabolism involves multiple CYP450 enzymes, which could have implications for drug-drug interactions.[22] Tesofensine also has a very long half-life.[1][25][26] In contrast, Centanafadine and Cocaine have much shorter half-lives.[18][27] Bupropion and Venlafaxine have intermediate half-lives, with Venlafaxine's active metabolite having a longer duration of action.[17][22][34] Ansofaxine's pharmacokinetics are primarily determined by its conversion to desvenlafaxine.[20][21][23][24]

For 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine, its pharmacokinetic profile would need to be determined experimentally. The trifluoromethoxy group can influence metabolic stability and lipophilicity, potentially leading to a different half-life and bioavailability compared to Dasotraline.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the cross-validation and comparative analysis of a novel phenyl-oxanamine derivative, using the well-characterized triple reuptake inhibitor Dasotraline as a primary analog. By systematically evaluating its in vitro binding and functional activity, followed by in vivo pharmacokinetic and pharmacodynamic studies, researchers can build a robust data package to understand the therapeutic potential of new chemical entities.

The comparative data presented herein for Dasotraline and other key monoamine reuptake inhibitors highlight the diversity of pharmacological profiles within this class of compounds. The balanced, potent triple reuptake inhibition of Dasotraline, coupled with its long half-life, represents an attractive profile for the treatment of complex neuropsychiatric disorders.

For 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine, the next steps would involve conducting the described experimental protocols to determine its specific monoamine transporter affinity, functional potency, and pharmacokinetic properties. This empirical data will be crucial in validating its potential as a novel therapeutic agent and in guiding its further development. The principles and methodologies outlined in this guide provide a clear and scientifically rigorous path for such an investigation.

References

  • BenchChem. (2025). Application Notes and Protocols: In Vivo Microdialysis for Measuring Neurotransmitter Levels with Pramipexole. BenchChem.
  • Sunovion. (2017, January 16).
  • [No Author]. (2016, February 15). Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults. PubMed.
  • [No Author]. (n.d.).
  • Goldman, R., et al. (n.d.).
  • [No Author]. (2024, July 25). Meta-analysis Associates Dasotraline with Some Reduction in ADHD Symptoms.
  • [No Author]. (2020, May 19). Efficacy and safety of dasotraline in adults with binge-eating disorder: a randomized, placebo-controlled, fixed-dose clinical trial. CNS Spectrums.
  • [No Author]. (n.d.). Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults. Scholars@Duke.
  • [No Author]. (n.d.).
  • Wikipedia. (n.d.). Dasotraline.
  • Hopkins, S. C., et al. (n.d.). PHARMACOKINETICS AND EXPOSURE-RESPONSE RELATIONSHIPS OF DASOTRALINE IN THE TREATMENT OF ATTENTION-DEFICIT/HYPERACTIVITY DISORDER IN ADULTS.
  • [No Author]. (2020, May 19).
  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol.
  • [No Author]. (2006, March 1). In vivo measurements of neurotransmitters by microdialysis sampling. PubMed.
  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor.
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